methyl 4-{4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate
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Overview
Description
Methyl 4-{4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate is a complex organic compound that features a unique combination of functional groups, including a benzodioxole moiety, an oxadiazole ring, and a triazole ring
Mechanism of Action
Target of Action
Related compounds with a benzodioxole structure have been reported to act as inhibitors of cyclooxygenase (cox) enzymes . These enzymes, COX1 and COX2, play crucial roles in the biosynthesis of important prostaglandins, which maintain constant functions in the body, especially in the cardiovascular and gastrointestinal systems .
Mode of Action
Similar benzodioxole derivatives have been shown to inhibit cox enzymes . These compounds likely interact with the active sites of the COX enzymes, preventing them from catalyzing the conversion of arachidonic acid to prostaglandin H2 .
Biochemical Pathways
By inhibiting cox enzymes, it can be inferred that this compound would affect the arachidonic acid pathway . This would result in a decrease in the production of prostaglandins, thromboxanes, and prostacyclins, which play important roles in various biological responses .
Result of Action
Related benzodioxole derivatives have been reported to show cytotoxic activity against certain cancer cell lines . This suggests that the compound could potentially induce cell death in certain types of cells.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate typically involves multiple steps. One common approach is to start with the preparation of the benzodioxole moiety, followed by the construction of the oxadiazole and triazole rings. The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Preparation of Benzodioxole Moiety: The benzodioxole ring can be synthesized by the reaction of catechol with dihalomethanes in the presence of a base such as sodium hydroxide.
Formation of Oxadiazole Ring: The oxadiazole ring can be constructed by the cyclization of a hydrazide with a nitrile oxide.
Synthesis of Triazole Ring: The triazole ring can be formed via a Huisgen cycloaddition reaction between an azide and an alkyne.
Esterification: The final step involves the esterification of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinones.
Reduction: The oxadiazole ring can be reduced to form amines.
Substitution: The triazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide and alkyl halides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Methyl 4-{4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes and receptors involved in various diseases.
Materials Science: The unique combination of functional groups makes this compound useful in the design of new materials with specific electronic and optical properties.
Biological Studies: It can be used as a probe to study biological processes and interactions at the molecular level.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,4-(methylenedioxy)phenylacetate: Similar benzodioxole moiety.
1,3-Benzodioxole-5-carboxylic acid: Similar benzodioxole moiety.
4-(1,3-Benzodioxol-5-yl)-2,5-dimethyl-1H-pyrrole-3-carboxylic acid: Similar benzodioxole moiety.
Uniqueness
Methyl 4-{4-[3-(2H-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyl-1H-1,2,3-triazol-1-yl}benzoate is unique due to its combination of three distinct functional groups, which confer a range of chemical and biological properties not found in simpler compounds. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 4-[4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-5-methyltriazol-1-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O5/c1-11-17(22-24-25(11)14-6-3-12(4-7-14)20(26)27-2)19-21-18(23-30-19)13-5-8-15-16(9-13)29-10-28-15/h3-9H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAMBRUBORIBAPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC=C(C=C2)C(=O)OC)C3=NC(=NO3)C4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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